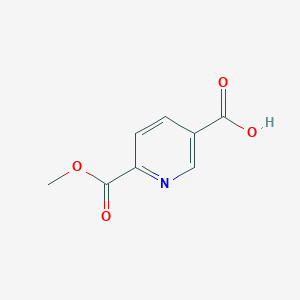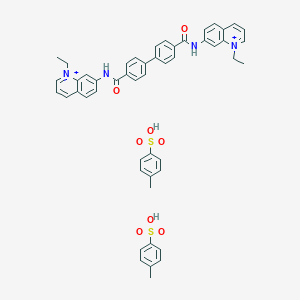
6-(Methoxycarbonyl)nicotinic acid
Übersicht
Beschreibung
6-(Methoxycarbonyl)nicotinic acid is a chemical compound with the CAS Number: 17874-76-9 . It has a molecular weight of 181.15 and its molecular formula is C8H7NO4 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for 6-(Methoxycarbonyl)nicotinic acid is 1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-(Methoxycarbonyl)nicotinic acid is a solid substance . It has a molecular weight of 181.15 and a density of 1.4±0.1 g/cm3 . Its boiling point is 383.8±27.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibiofilm Activities
“6-(Methoxycarbonyl)nicotinic acid” has been used in the synthesis of analogs of antimicrobial peptides (AMPs). These analogs have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Notably, one of these analogs, Mel-LX3, displayed significantly reduced hemolytic and cytotoxic effects compared to melittin, a peptide that demonstrates broad-spectrum antimicrobial properties but also significant cytotoxicity against mammalian cells . Mel-LX3 also showed robust antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA), and effectively inhibited biofilm formation and eradicated existing biofilms of MDRPA .
Chemical Synthesis
“2-methyl hydrogen pyridine-2,5-dicarboxylate” has been used in the synthesis of 2-methylpyridines via α-methylation . This method was performed using a simplified bench-top continuous flow setup, which offers several advantages over conventional batch reaction protocols, including shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Material Science
Derivatives based on pyridine-2,6-dicarboxamide scaffolds, which could potentially include “2-methyl hydrogen pyridine-2,5-dicarboxylate”, are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
Preparation of Mixed Ligand Complexes
Compounds similar to “2-methyl hydrogen pyridine-2,5-dicarboxylate” have been used as starting materials for the preparation of mixed ligand complexes . These complexes could potentially be used in the design of mixed metal oxides .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLMSDECGEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342194 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxycarbonyl)nicotinic acid | |
CAS RN |
17874-76-9 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)



![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)






